molecular formula C15H11Br2ClFN3O B11098175 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(Z)-(4-fluorophenyl)methylene]acetohydrazide

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(Z)-(4-fluorophenyl)methylene]acetohydrazide

Cat. No.: B11098175
M. Wt: 463.52 g/mol
InChI Key: QQNSPSHTQCMLBF-YXSASFKJSA-N
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Description

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-(4-fluorophenyl)methylene]acetohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen atoms and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-(4-fluorophenyl)methylene]acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of 2,6-dibromo-4-chloroaniline, which is then reacted with various reagents to introduce the acetohydrazide group. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-(4-fluorophenyl)methylene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-(4-fluorophenyl)methylene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.

    Medicine: Explored for its potential therapeutic applications, including its role in drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-(4-fluorophenyl)methylene]acetohydrazide involves its interaction with various molecular targets and pathways. The compound’s halogen atoms and functional groups allow it to bind to specific enzymes and receptors, inhibiting their activity and leading to desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-(4-fluorophenyl)methylene]acetohydrazide stands out due to its unique combination of halogen atoms and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C15H11Br2ClFN3O

Molecular Weight

463.52 g/mol

IUPAC Name

2-(2,6-dibromo-4-chloroanilino)-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H11Br2ClFN3O/c16-12-5-10(18)6-13(17)15(12)20-8-14(23)22-21-7-9-1-3-11(19)4-2-9/h1-7,20H,8H2,(H,22,23)/b21-7-

InChI Key

QQNSPSHTQCMLBF-YXSASFKJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=O)CNC2=C(C=C(C=C2Br)Cl)Br)F

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC2=C(C=C(C=C2Br)Cl)Br)F

Origin of Product

United States

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